Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate
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Overview
Description
Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate has shown potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
Ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to inhibit the replication of certain viruses by interfering with viral protein synthesis.
Advantages And Limitations For Lab Experiments
One advantage of using ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate in lab experiments is its potential to target multiple disease pathways. It has also shown low toxicity in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential applications.
Future Directions
There are several future directions for research on ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to understand its mechanism of action and to develop more potent derivatives of the compound.
Synthesis Methods
Ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate can be synthesized using a multi-step process. The first step involves the reaction of 2-aminothiophene-3-carboxylic acid with triphosgene to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to form the ethyl ester of the acid. The final step involves the reaction of the ethyl ester with (S)-2-amino-3-(4-methyl-5-thiazolyl)propanoic acid to form ethyl (Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate.
properties
IUPAC Name |
ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-3-16-11(15)7(2)14-9-8-4-5-17-10(8)13-6-12-9/h4-7H,3H2,1-2H3,(H,12,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEACIHRPQHNIL-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC1=C2C=CSC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC1=C2C=CSC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate |
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